molecular formula C22H23F3N2O5 B11472570 1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-[3-(trifluoromethyl)benzyl]methanamine

1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-[3-(trifluoromethyl)benzyl]methanamine

Cat. No.: B11472570
M. Wt: 452.4 g/mol
InChI Key: SCRYRIVBFXEFRW-UHFFFAOYSA-N
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Description

The compound ({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)({[3-(TRIFLUOROMETHYL)PHENYL]METHYL})AMINE is a complex organic molecule that features a combination of benzodioxole, oxazole, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)({[3-(TRIFLUOROMETHYL)PHENYL]METHYL})AMINE typically involves multi-step organic reactions. The initial steps often include the preparation of the benzodioxole and oxazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and N-bromosuccinimide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)({[3-(TRIFLUOROMETHYL)PHENYL]METHYL})AMINE: can undergo various chemical reactions, including:

    Oxidation: Using reagents like potassium permanganate or chromium trioxide.

    Reduction: Employing hydrogenation catalysts such as palladium on carbon.

    Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Palladium on carbon, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)({[3-(TRIFLUOROMETHYL)PHENYL]METHYL})AMINE: has several scientific research applications:

Mechanism of Action

The mechanism of action of ({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)({[3-(TRIFLUOROMETHYL)PHENYL]METHYL})AMINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in cancer cell growth, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)({[3-(TRIFLUOROMETHYL)PHENYL]METHYL})AMINE lies in its structural complexity and the presence of multiple functional groups, which confer diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C22H23F3N2O5

Molecular Weight

452.4 g/mol

IUPAC Name

1-[5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]methanamine

InChI

InChI=1S/C22H23F3N2O5/c1-28-18-8-14(19(29-2)21-20(18)30-12-31-21)7-17-9-16(27-32-17)11-26-10-13-4-3-5-15(6-13)22(23,24)25/h3-6,8,17,26H,7,9-12H2,1-2H3

InChI Key

SCRYRIVBFXEFRW-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)CC3CC(=NO3)CNCC4=CC(=CC=C4)C(F)(F)F)OC)OCO2

Origin of Product

United States

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